molecular formula C₄₅H₅₄N₄O₉ B1146069 Vinorelbine N'b-Oxide CAS No. 74075-34-6

Vinorelbine N'b-Oxide

Numéro de catalogue: B1146069
Numéro CAS: 74075-34-6
Poids moléculaire: 794.93
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of vinorelbine N’b-Oxide typically involves the oxidation of vinorelbine. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: Industrial production of vinorelbine N’b-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Vinorelbine N’b-Oxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: Reduction reactions can revert it back to vinorelbine.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen sites.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Applications De Recherche Scientifique

Non-Small Cell Lung Cancer (NSCLC)

Vinorelbine is widely used in the treatment of NSCLC. Clinical studies have shown that it can be administered as a single agent or in combination with other chemotherapeutic agents such as cisplatin.

  • Efficacy : A phase II study demonstrated a response rate of approximately 29.4% among patients treated with vinorelbine at a dose of 30 mg/m² weekly . In combination regimens, such as vinorelbine and cisplatin, the response rate improved significantly to 30% compared to other standard treatments .
  • Survival Rates : In a randomized trial involving 612 patients, the vinorelbine-cisplatin combination yielded a median survival of 40 weeks, which was superior to other regimens tested .

Breast Cancer

Vinorelbine has also shown promise in treating breast cancer, particularly in patients who have previously undergone anthracycline or taxane therapy.

  • Response Rates : Studies indicate that single-agent vinorelbine can achieve response rates of 40%–60% in first-line settings and 15%–20% in second-line settings for advanced breast cancer .
  • Combination Therapy : The drug is often combined with agents like trastuzumab and everolimus for HER2-positive breast cancer patients, enhancing therapeutic efficacy .

Innovative Research Applications

Recent studies have explored novel applications of vinorelbine N'b-Oxide within advanced therapeutic frameworks:

Nanoparticle Drug Delivery Systems

Research has focused on developing multifunctional nanoparticles loaded with vinorelbine to improve drug delivery and efficacy while minimizing side effects. For instance:

  • Magnetic Nanoparticles : Vinorelbine-loaded polydopamine-coated iron oxide nanoparticles have been developed for targeted therapy. These systems allow for controlled release and enhanced accumulation of the drug at tumor sites through magnetic targeting .

Combination Therapies

Vinorelbine is being investigated in combination with immunotherapies and other novel agents:

  • Immunotherapy Combinations : Ongoing trials are assessing the safety and efficacy of vinorelbine combined with immune checkpoint inhibitors like pembrolizumab and atezolizumab in various solid tumors .
  • Synergistic Effects : Studies indicate that combining vinorelbine with paclitaxel may produce synergistic effects against certain cancers, enhancing overall treatment outcomes .

Case Studies and Clinical Trials

Several clinical trials highlight the effectiveness of this compound across different cancer types:

Study TypePopulationTreatment RegimenResponse RateMedian Survival
Phase IINSCLCVinorelbine (30 mg/m²) weekly29.4%33 weeks
Phase IIINSCLCVinorelbine + Cisplatin30%40 weeks
Pilot StudyBreast CancerVinorelbine (single agent)Up to 60%Not specified

Mécanisme D'action

Vinorelbine N’b-Oxide exerts its effects primarily by binding to tubulin, a protein essential for microtubule formation. This binding inhibits microtubule assembly, thereby arresting cell division at the metaphase stage. This mechanism is similar to that of vinorelbine, but the specific interactions and efficacy can vary due to the presence of the N’b-Oxide group .

Comparaison Avec Des Composés Similaires

Vinorelbine N’b-Oxide is unique among vinca alkaloids due to its specific oxidation state. Similar compounds include:

Activité Biologique

Vinorelbine N'b-oxide, a notable metabolite of vinorelbine, has garnered attention due to its biological activity and implications in cancer treatment. This article explores its mechanisms, efficacy, and safety profile, supported by relevant case studies and research findings.

Overview of Vinorelbine

Vinorelbine is a semi-synthetic vinca alkaloid derived from the periwinkle plant, Catharanthus roseus. It primarily acts as an anti-cancer agent by disrupting microtubule dynamics during cell division. The drug inhibits the polymerization of tubulin dimers into microtubules, effectively preventing mitotic spindle formation and promoting apoptosis in cancer cells .

The mechanism of action for vinorelbine and its N'b-oxide involves several key pathways:

  • Microtubule Disruption : Vinorelbine binds to tubulin, leading to the disassembly of microtubules. This action is selective for mitotic microtubules, reducing neurotoxicity compared to non-selective agents .
  • Apoptosis Induction : The disruption of microtubules triggers a cascade of molecular events that activate tumor suppressor genes such as p53 and modulate various protein kinases involved in cell signaling. This results in the phosphorylation and inactivation of anti-apoptotic proteins like Bcl2, promoting apoptosis .
  • Metabolism : Vinorelbine is metabolized primarily in the liver via cytochrome P450 enzymes, yielding several metabolites including vinorelbine N-b-oxide and deacetylvinorelbine. Notably, deacetylvinorelbine retains similar antitumor activity to vinorelbine itself .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) : In a study involving 81 patients treated with vinorelbine-based regimens, the overall response rate was significant, with 41.3% achieving stable disease and 22.2% showing partial response. The median overall survival was reported at 10.4 months .
  • Combination Therapies : A combination of vinorelbine with cisplatin demonstrated superior efficacy compared to other regimens in advanced NSCLC. In clinical trials, this combination resulted in a median survival improvement over standard treatments .
  • Neoadjuvant Chemotherapy : Research indicated that vinorelbine-based neoadjuvant chemotherapy yielded favorable outcomes in breast cancer treatment, suggesting its versatility across different cancer types .

Safety Profile

Vinorelbine exhibits a manageable safety profile; however, it is associated with certain adverse effects:

  • Toxicity Rates : In clinical studies, grade 3–4 toxicity occurred in approximately 33% of patients receiving vinorelbine, particularly among those on combination therapies or with advanced disease stages .
  • Hematological Effects : Neutropenia is a common side effect, necessitating careful monitoring during treatment. The maximum tolerated dose (MTD) has been established at 45 mg/m² .

Comparative Analysis of Biological Activity

Parameter Vinorelbine This compound
Mechanism of Action Microtubule inhibitionSimilar to vinorelbine
Efficacy in NSCLC High response ratesLimited direct studies
Metabolism Liver (CYP3A4)Active metabolite
Safety Profile Manageable toxicityNot extensively studied

Propriétés

Numéro CAS

74075-34-6

Formule moléculaire

C₄₅H₅₄N₄O₉

Poids moléculaire

794.93

Synonymes

(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.